molecular formula C7H5Cl3 B1346101 2,3,4-Trichlorotoluene CAS No. 7359-72-0

2,3,4-Trichlorotoluene

Cat. No.: B1346101
CAS No.: 7359-72-0
M. Wt: 195.5 g/mol
InChI Key: LHOGNQZQKDZOBP-UHFFFAOYSA-N
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Description

2,3,4-Trichlorotoluene is an organochlorine compound, specifically an aryl chloride, with the molecular formula CH₃C₆H₂Cl₃. It is one of the six constitutional isomers of trichlorotoluene, which differ in the relative positions of the three chlorine substituents around the benzene ring. This compound is a colorless, lipophilic solid that is used in various chemical processes and applications .

Preparation Methods

2,3,4-Trichlorotoluene can be synthesized through the chlorination of toluene. The process involves treating toluene with three equivalents of chlorine in the presence of various Lewis acids. This method leverages the usual selectivity of electrophilic aromatic substitution reactions of substituted benzenes . Industrial production methods often involve the use of specific chlorination catalysts to achieve high yields and purity of the desired isomer .

Chemical Reactions Analysis

2,3,4-Trichlorotoluene undergoes several types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

    Oxidation Reactions: The methyl group can be oxidized to form trichlorobenzoic acid derivatives.

    Reduction Reactions: The compound can be reduced to form less chlorinated toluene derivatives.

Common reagents used in these reactions include strong bases for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Major products formed from these reactions include various chlorinated benzoic acids and less chlorinated toluenes .

Scientific Research Applications

2,3,4-Trichlorotoluene has several scientific research applications:

Mechanism of Action

The mechanism by which 2,3,4-Trichlorotoluene exerts its effects involves its interaction with molecular targets through electrophilic aromatic substitution. The chlorine atoms on the benzene ring make it more reactive towards nucleophiles, allowing it to participate in various chemical reactions. The pathways involved include the formation of intermediates that can further react to form more complex compounds .

Comparison with Similar Compounds

2,3,4-Trichlorotoluene can be compared with other trichlorotoluene isomers such as 2,3,5-Trichlorotoluene, 2,3,6-Trichlorotoluene, 2,4,5-Trichlorotoluene, 2,4,6-Trichlorotoluene, and 3,4,5-Trichlorotoluene. Each of these isomers has different physical and chemical properties due to the varying positions of the chlorine atoms on the benzene ring. For example, 2,4,6-Trichlorotoluene has a different melting and boiling point compared to this compound . The unique arrangement of chlorine atoms in this compound makes it particularly useful in specific chemical syntheses and industrial applications.

Properties

IUPAC Name

1,2,3-trichloro-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl3/c1-4-2-3-5(8)7(10)6(4)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHOGNQZQKDZOBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60223778
Record name 2,3,4-Trichlorotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60223778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7359-72-0
Record name 1,2,3-Trichloro-4-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7359-72-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,4-Trichlorotoluene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007359720
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,4-Trichlorotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60223778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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